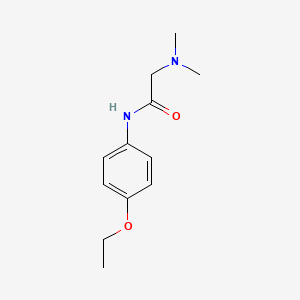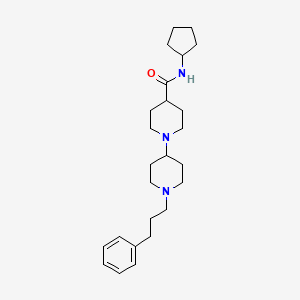
N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as GABA aminotransferase inhibitors, which have been shown to modulate the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
Wirkmechanismus
N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide increases the levels of GABA in the brain, leading to a reduction in the activity of neurons and a decrease in the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects
N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In animal models, N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in the reinforcing effects of drugs of abuse. N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to have anxiolytic effects in animal models of anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. This makes it a useful tool for studying the role of GABA in addiction and epilepsy. However, one limitation of N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are a number of future directions for research on N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide. One area of interest is the potential use of N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide in the treatment of addiction and epilepsy. Clinical trials will be needed to determine the safety and efficacy of N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide in humans. Another area of interest is the development of more potent and selective GABA aminotransferase inhibitors, which may have improved therapeutic potential compared to N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide. Finally, further research is needed to understand the long-term effects of N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide on the brain and behavior.
Synthesemethoden
N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide can be synthesized using a variety of methods, including the reaction of 1,4'-bipiperidine-4-carboxylic acid with cyclopentanecarbonyl chloride, followed by reaction with 3-phenylpropylamine. The resulting compound is then subjected to various purification steps, including recrystallization and column chromatography, to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of addiction and epilepsy. In preclinical studies, N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in the reinforcing effects of drugs of abuse such as cocaine and alcohol. N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has also been shown to have anticonvulsant effects in animal models of epilepsy.
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-[1-(3-phenylpropyl)piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O/c29-25(26-23-10-4-5-11-23)22-12-19-28(20-13-22)24-14-17-27(18-15-24)16-6-9-21-7-2-1-3-8-21/h1-3,7-8,22-24H,4-6,9-20H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYVQPCISSUGOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C3CCN(CC3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol](/img/structure/B4896175.png)
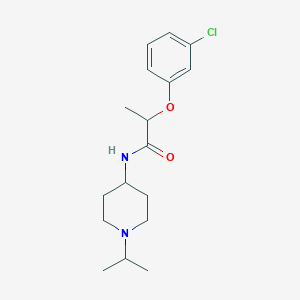
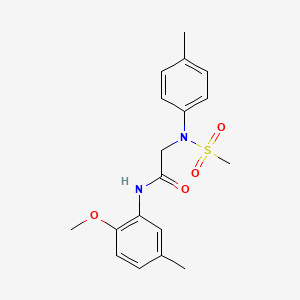
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896188.png)
![5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896192.png)
![N-(4-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B4896193.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)-2-phenylacrylamide](/img/structure/B4896199.png)
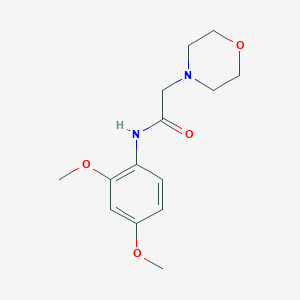
![1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one](/img/structure/B4896234.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4896243.png)
![N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4896245.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B4896247.png)
![3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4896257.png)
